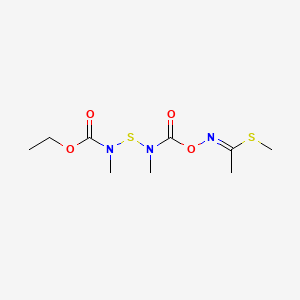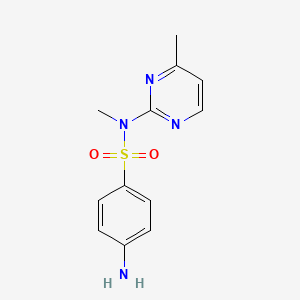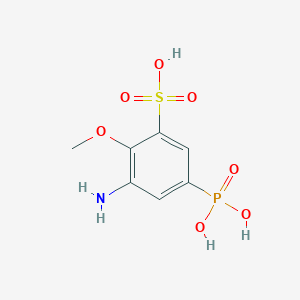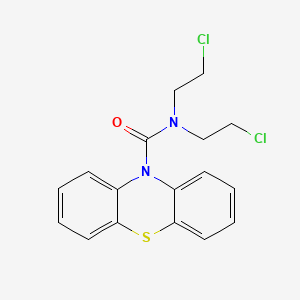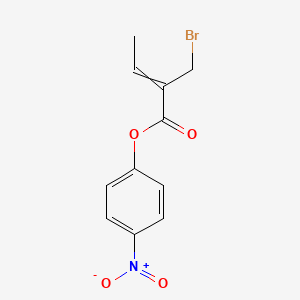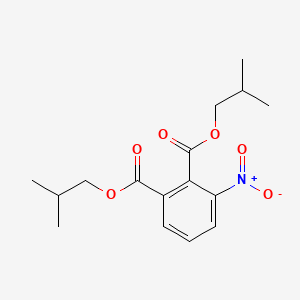
Bis(2-methylpropyl) 3-nitrobenzene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-methylpropyl) 3-nitrobenzene-1,2-dicarboxylate is an organic compound with the molecular formula C₁₆H₂₁NO₆ It is a derivative of 3-nitrophthalic acid, where the carboxyl groups are esterified with 2-methylpropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylpropyl) 3-nitrobenzene-1,2-dicarboxylate typically involves the esterification of 3-nitrophthalic acid with 2-methylpropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques such as column chromatography are often employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Bis(2-methylpropyl) 3-nitrobenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 3-aminobenzene-1,2-dicarboxylate.
Reduction: The major products are 3-nitrophthalic acid and 2-methylpropanol.
Substitution: The major products depend on the nucleophile used, such as 3-nitroaniline derivatives.
科学研究应用
Bis(2-methylpropyl) 3-nitrobenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of plasticizers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Bis(2-methylpropyl) 3-nitrobenzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
Bis(2-methylpropyl) phthalate: Similar structure but lacks the nitro group.
Diisobutyl phthalate: Another ester of phthalic acid with similar properties.
3-Nitrophthalic acid: The parent compound without esterification.
Uniqueness
Bis(2-methylpropyl) 3-nitrobenzene-1,2-dicarboxylate is unique due to the presence of both ester and nitro functional groups, which confer distinct chemical reactivity and potential applications. Its combination of properties makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
63181-76-0 |
|---|---|
分子式 |
C16H21NO6 |
分子量 |
323.34 g/mol |
IUPAC 名称 |
bis(2-methylpropyl) 3-nitrobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H21NO6/c1-10(2)8-22-15(18)12-6-5-7-13(17(20)21)14(12)16(19)23-9-11(3)4/h5-7,10-11H,8-9H2,1-4H3 |
InChI 键 |
KPVFLCPENCRJPS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


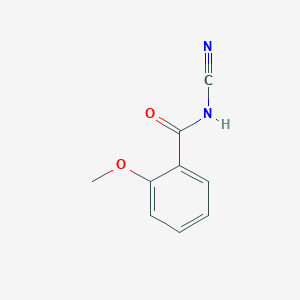

![9-methyl-6H-chromeno[4,3-b]quinoline](/img/structure/B14500248.png)




